molecular formula C19H19N3O2 B7058616 2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one

2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one

Cat. No.: B7058616
M. Wt: 321.4 g/mol
InChI Key: OGNRWETXFRJYGX-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one is a complex organic compound that features a unique combination of pyrrolidine, pyridine, and isoindole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and isoindole intermediates, followed by their coupling under specific conditions. For instance, the pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds . The isoindole moiety can be prepared via cyclization of ortho-substituted benzylamines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one apart is its unique combination of pyrrolidine, pyridine, and isoindole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(13-21-12-15-5-1-2-7-16(15)19(21)24)22-10-4-8-17(22)14-6-3-9-20-11-14/h1-3,5-7,9,11,17H,4,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRWETXFRJYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2CC3=CC=CC=C3C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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